molecular formula C6H7NO3 B2830516 5-(Aminomethyl)furan-3-carboxylic acid CAS No. 799264-74-7

5-(Aminomethyl)furan-3-carboxylic acid

Cat. No.: B2830516
CAS No.: 799264-74-7
M. Wt: 141.126
InChI Key: MNWQPEURCPVLIB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Aminomethyl)furan-3-carboxylic acid can be synthesized through several methods. One common approach involves the reductive amination of 5-formyl-2-furancarboxylic acid. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production methods for this compound often involve the use of biomass-derived furfurals. These methods emphasize eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry. Catalytic processes are commonly employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)furan-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furan-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    5-(Formyl)furan-3-carboxylic acid: Contains a formyl group instead of an aminomethyl group.

Uniqueness

5-(Aminomethyl)furan-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives .

Properties

IUPAC Name

5-(aminomethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQPEURCPVLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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